N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-{2-[(pyridin-2-yl)amino]-1,3-thiazol-4-yl}acetamide
Description
N-[(1H-1,3-Benzodiazol-2-yl)methyl]-2-{2-[(pyridin-2-yl)amino]-1,3-thiazol-4-yl}acetamide is a heterocyclic compound featuring a benzimidazole core linked via a methylene bridge to an acetamide group. The acetamide moiety is further substituted with a thiazole ring bearing a pyridin-2-ylamino group. The pyridine ring introduces hydrogen-bonding and π-π stacking capabilities, which may enhance target binding affinity.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6OS/c25-17(20-10-16-22-13-5-1-2-6-14(13)23-16)9-12-11-26-18(21-12)24-15-7-3-4-8-19-15/h1-8,11H,9-10H2,(H,20,25)(H,22,23)(H,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZNPORGMNLKSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)CC3=CSC(=N3)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogous Compounds
Key Observations:
Core Heterocycle Differences : The target compound’s benzimidazole core distinguishes it from benzothiazole-based analogs (e.g., ), which may alter electron distribution and binding interactions.
Thiazole Substituents: The pyridin-2-ylamino group on the thiazole ring is unique compared to pyridin-3-yl (2WJ, ) or pyrimidine () substituents. Positional isomers (e.g., pyridin-2-yl vs. pyridin-3-yl) influence hydrogen-bonding geometry and target selectivity.
Synthetic Routes : The target compound’s synthesis likely parallels EDCI/HOBt-mediated coupling methods described for benzimidazole derivatives , whereas benzothiazole analogs often employ nucleophilic substitution (e.g., K₂CO₃ in acetonitrile ).
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological and Physical Data
Key Findings:
Activity Inference : While direct data for the target compound are lacking, benzimidazole derivatives (e.g., ) and benzothiazole analogs (e.g., ) exhibit enzyme inhibitory and anticancer properties, suggesting plausible biological relevance.
Structural Validation : The target compound’s structure would likely be validated via XRD using programs like SHELXL , as seen in analogous studies (e.g., ).
Hydrogen Bonding and Crystal Packing
The pyridin-2-ylamino group in the target compound may form intermolecular hydrogen bonds akin to those observed in N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine, which forms cyclic dimers via N–H···N interactions . In contrast, benzothiazole derivatives like 2WJ may adopt distinct packing modes due to differing substituent positions.
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